molecular formula C16H16BrNO3S B2358671 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide CAS No. 880335-98-8

3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide

Cat. No.: B2358671
CAS No.: 880335-98-8
M. Wt: 382.27
InChI Key: PRZHJAIDVVFGBJ-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide is an organic compound that features both sulfonyl and amide functional groups It is characterized by the presence of a benzylsulfonyl group attached to a propanamide backbone, with a bromophenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide typically involves a multi-step process:

    Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3-bromophenylamine in the presence of a base such as triethylamine to form the desired amide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Properties

IUPAC Name

3-benzylsulfonyl-N-(3-bromophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c17-14-7-4-8-15(11-14)18-16(19)9-10-22(20,21)12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHJAIDVVFGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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